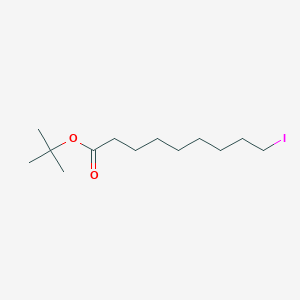
(2S,3R)-2-Phenylazetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Phenylazetidin-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a phenyl group attached to the second carbon and a hydroxyl group on the third carbon. The stereochemistry of this molecule is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Phenylazetidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of a precursor compound using chiral catalysts or reagents. For example, the reduction of a β-ketoester precursor can be catalyzed by enzymes such as carbonyl reductase from Lactobacillus fermentum . This method is advantageous due to its high yield and enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up for larger quantities. The use of biocatalysts in industrial settings is favored for its environmental friendliness and efficiency. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction reaction under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R)-2-Phenylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The phenyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions vary depending on the desired substitution but may include nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
(2S,3R)-2-Phenylazetidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise for developing new drugs with specific therapeutic effects.
Industry: Its unique structure makes it valuable in the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Phenylazetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions are crucial in its role as a building block for synthesizing more complex molecules .
Comparaison Avec Des Composés Similaires
(2S,3R)-3-Methylglutamate: Another chiral compound with a similar stereochemistry but different functional groups.
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Shares the azetidine ring structure but has different substituents.
Uniqueness: (2S,3R)-2-Phenylazetidin-3-ol is unique due to its specific combination of a phenyl group and a hydroxyl group on the azetidine ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(2S,3R)-2-phenylazetidin-3-ol |
InChI |
InChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-,9+/m1/s1 |
Clé InChI |
DABKYHXVYXFLLS-BDAKNGLRSA-N |
SMILES isomérique |
C1[C@H]([C@@H](N1)C2=CC=CC=C2)O |
SMILES canonique |
C1C(C(N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


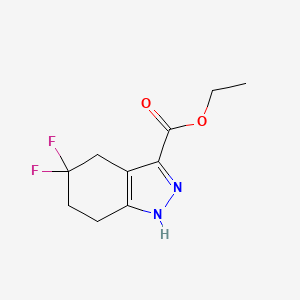
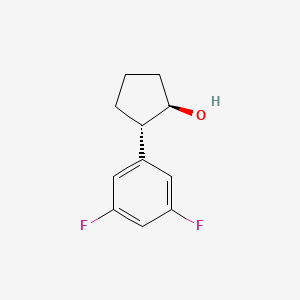
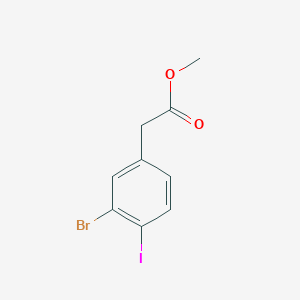

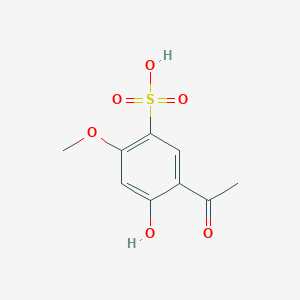

![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12990351.png)

![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)
![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
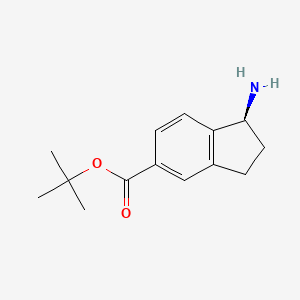
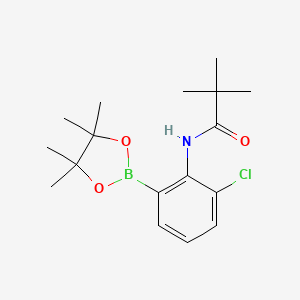
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
